molecular formula C20H16N2O2 B1605203 Benzamide, N,N'-1,4-phenylenebis- CAS No. 5467-04-9

Benzamide, N,N'-1,4-phenylenebis-

Cat. No.: B1605203
CAS No.: 5467-04-9
M. Wt: 316.4 g/mol
InChI Key: ABRHLWPJYNIPHN-UHFFFAOYSA-N
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Description

Benzamide, N,N'-1,4-phenylenebis- is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzamide, N,N'-1,4-phenylenebis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28629. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, N,N'-1,4-phenylenebis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N'-1,4-phenylenebis- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

N,N’-(1,4-Phenylene)dibenzamide, also known as N-(4-benzamidophenyl)benzamide or Benzamide, N,N’-1,4-phenylenebis-, is a chemical compound with the formula C20H16N2O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound can interact with nucleotides, accelerating cross-linking . The specific nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Analysis

Biochemical Properties

Benzamide, N,N’-1,4-phenylenebis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain amide hydrolases, which are enzymes that catalyze the hydrolysis of amide bonds . The nature of these interactions often involves the formation of hydrogen bonds between the amide groups of the compound and the active sites of the enzymes. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context.

Cellular Effects

Benzamide, N,N’-1,4-phenylenebis- has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain signaling proteins, leading to altered cellular responses. Additionally, it has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of Benzamide, N,N’-1,4-phenylenebis- involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding is often mediated by hydrogen bonds and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzamide, N,N’-1,4-phenylenebis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Benzamide, N,N’-1,4-phenylenebis- vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function . At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Benzamide, N,N’-1,4-phenylenebis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain amide hydrolases, leading to changes in the levels of amide-containing metabolites. Additionally, it can affect the activity of enzymes involved in the synthesis and degradation of other biomolecules, thereby modulating overall metabolic activity.

Transport and Distribution

The transport and distribution of Benzamide, N,N’-1,4-phenylenebis- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell. These processes are crucial for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of Benzamide, N,N’-1,4-phenylenebis- is an important factor that influences its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound can be targeted to other organelles, such as the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name

N-(4-benzamidophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-14H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRHLWPJYNIPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969953
Record name N,N'-(1,4-Phenylene)dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-04-9
Record name N,N'-Dibenzoyl-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,4-Phenylene)dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.